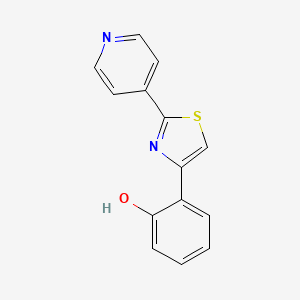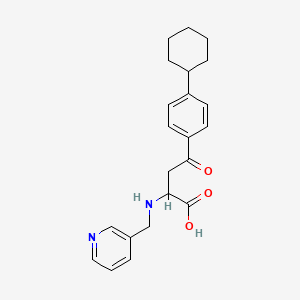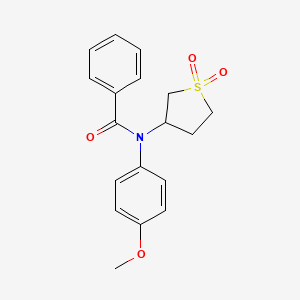
2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological properties. In one study, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized from 3-(4-bromobenzoyl)propionic acid. The reaction with aryl acid hydrazides in the presence of phosphorous oxychloride led to the formation of these compounds, which were then evaluated for their anti-inflammatory, analgesic, ulcerogenic, and antibacterial activities. The synthesis was confirmed using IR, 1H NMR, and mass spectroscopy, and the compounds exhibited significant anti-inflammatory and analgesic activities with low ulcerogenic action .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman were employed to investigate the molecular structure of 1,3,4-oxadiazole derivatives. For instance, the vibrational wavenumbers of 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole were computed using DFT quantum chemical calculations and compared with experimental data. The study reported the energy barriers of internal rotations and the geometrical parameters, which were in agreement with XRD results. The HOMO and LUMO energies were calculated, indicating charge transfer within the molecule. Additionally, NBO analysis and molecular docking studies were conducted, suggesting potential HIV-protease inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be inferred from their synthesis and biological evaluations. For example, the synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors demonstrated potent anti-inflammatory activity. The lead compound in this series showed a high degree of COX-2 inhibition and a gastro-sparing profile, indicating a favorable chemical reactivity for therapeutic purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their structure. The optical properties of a series of derivatives containing an imidazole unit were studied, including UV-visible absorption, fluorescence excitation and emission wavelengths, quantum yield, and fluorescence lifetime. These properties were measured in both dichloromethane and solid states, and thermogravimetric analysis was used to discuss the structure-optical behavior characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their biological activities. These compounds exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema test. Some compounds also showed notable analgesic activity in the acetic acid-induced writhing test. These synthesized compounds demonstrated very low ulcerogenic action and moderate antibacterial action (Husain, Sarafroz, & Ahuja, 2008).
Polymers with 1,3,4-oxadiazole Units
Novel polymers containing 1,3,4-oxadiazole units, such as 2,5 bis(4-propargloxy phenyl)-1,3,4-oxadiazole, were synthesized. These polymers exhibited good thermal stability and relatively high glass transition temperatures under nitrogen atmosphere. Their solubility in organic solvents was low due to crystallinity, but they showed good solubility in NMP solvent (Rahmani & Shafiei zadeh Mahani, 2015).
Antimicrobial and Hemolytic Activity
A series of this compound derivatives were prepared and screened for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, with two specific compounds (6d and 6f) being particularly potent. This series showed less toxicity and could be considered for further biological screening, except for certain compounds with higher cytotoxicity (Gul et al., 2017).
Anti-Inflammatory and Anti-Thrombotic Studies
Compounds containing 1,3,4-oxadiazole were investigated for their anti-inflammatory and anti-thrombotic properties. Certain derivatives showed potent anti-inflammatory compounds in both in-vitro and in-vivo models. In the rat model, some compounds significantly enhanced clotting time. In silico studies suggested these compounds have impressive inhibitory potential against COX-2, with higher docking scores than standard drugs (Basra et al., 2019).
Eigenschaften
IUPAC Name |
2-phenyl-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)10-12-13-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIGHZUAXGVJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)


![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)
methanol](/img/structure/B2520367.png)
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)




